molecular formula C17H18N4O6 B160150 Du-24565 maleate CAS No. 129047-05-8

Du-24565 maleate

Cat. No. B160150
M. Wt: 374.3 g/mol
InChI Key: LXOHMGALVZOYRF-BTJKTKAUSA-N
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Description

Du-24565 maleate, also known as 6-Nitroquipazine maleate salt, is a potent and selective serotonin transport blocker . It has the empirical formula C13H14N4O2 · C4H4O4 and a molecular weight of 374.35 .


Molecular Structure Analysis

The molecular structure of Du-24565 maleate consists of a quinoline ring substituted with a nitro group and a piperazine ring . The exact structure can be represented by the SMILES string: [H]\C(=C(/ [H])C (O)=O)C (O)=O. [O-] [N+] (=O)c1ccc2nc (ccc2c1)N3CCNCC3 .


Chemical Reactions Analysis

While specific chemical reactions involving Du-24565 maleate are not available, it’s known that this compound is a potent and selective serotonin transport blocker . This suggests that it may interact with serotonin transporters in the brain, potentially altering the reuptake of serotonin.


Physical And Chemical Properties Analysis

Du-24565 maleate is a solid compound with a yellow color . It is soluble in 0.1 M HCl (16 mg/mL), water (5 mg/mL), and methanol (6 mg/mL), but insoluble in 0.1 M NaOH . It should be stored at a temperature of 2-8°C .

Safety And Hazards

Du-24565 maleate is classified as non-combustible solids . It does not have a flash point, indicating that it does not ignite easily . Personal protective equipment such as N95 dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(Z)-but-2-enedioic acid;6-nitro-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2.C4H4O4/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16;5-3(6)1-2-4(7)8/h1-4,9,14H,5-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOHMGALVZOYRF-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-].C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042557
Record name 6-Nitroquipazine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Du-24565 maleate

CAS RN

129047-05-8
Record name Du-24565 maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129047058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitroquipazine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DU-24565 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ORQ6D36T5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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